molecular formula C8H13N3O2 B1476279 5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097997-42-5

5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1476279
CAS No.: 2097997-42-5
M. Wt: 183.21 g/mol
InChI Key: SAMJCOYXWQTFHZ-UHFFFAOYSA-N
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Description

5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound of interest within the pyrrolo[3,4-c]pyridine family. This family of compounds has been noted for a variety of biological activities, including analgesic, sedative, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Structure and Synthesis

The structure of this compound features a bicyclic ring system that includes a pyrrole fused to a pyridine nucleus. This unique structure contributes to its diverse biological activities. The synthesis of derivatives from this compound is often explored to enhance its pharmacological properties.

Analgesic and Sedative Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative effects. In particular, studies have shown that certain derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione demonstrated analgesic activity in animal models. For instance:

  • In the “writhing test” , selected derivatives exhibited higher activity than aspirin and comparable effects to morphine .
  • The compounds were tested for their ability to inhibit locomotor activity in mice, showing statistically significant results which suggest potential sedative properties .

Antimicrobial Activity

The antimicrobial potential of pyrrolo[3,4-c]pyridine derivatives has also been documented. For example:

  • Certain derivatives demonstrated moderate activity against Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .
  • The structure-activity relationship studies suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of these compounds.

Anticancer Activity

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their anticancer properties:

  • A study highlighted that specific derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells. This selectivity is crucial for developing safer cancer therapeutics .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Toxicity Case Study : A report on 5-amino-2-(trifluoromethyl)pyridine revealed severe toxicity leading to methemoglobinemia after inhalation exposure. Although this compound differs slightly from this compound, it underscores the importance of understanding the safety profiles of compounds in this class .
  • Pharmacokinetics : In vivo pharmacokinetic studies on similar compounds indicated low plasma exposure and high clearance rates, suggesting a need for further optimization to enhance therapeutic efficacy while minimizing side effects .

Properties

IUPAC Name

5-amino-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10-7(12)5-2-3-11(9)4-6(5)8(10)13/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJCOYXWQTFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.